molecular formula C13H11NO5 B569648 Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy- CAS No. 876903-48-9

Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-

Cat. No.: B569648
CAS No.: 876903-48-9
M. Wt: 261.233
InChI Key: VUXRLABGWNUXQB-UHFFFAOYSA-N
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Description

Introduction to Benzoic Acid Derivatives with Pyrrole Substituents

Benzoic acid derivatives fused with pyrrole rings are a specialized class of heterocyclic compounds characterized by their dual aromatic systems. The integration of a pyrrole subunit—a five-membered ring containing one nitrogen atom—introduces unique electronic and steric properties. These derivatives are frequently explored for their pharmacological potential, particularly in anti-inflammatory and analgesic applications. The compound 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxybenzoic acid exemplifies this class, featuring a benzoic acid core substituted at the 5-position with a functionalized pyrrole ring.

Structural Classification of 5-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxybenzoic Acid

The molecular architecture of this compound (C₁₃H₁₁NO₅, MW 261.23 g/mol) can be dissected into three key components:

Benzoic Acid Core
  • Position 2 : A hydroxyl (-OH) group, enhancing solubility and enabling hydrogen bonding.
  • Position 5 : A pyrrole substituent, contributing to aromatic conjugation and steric bulk.
  • Carboxylic Acid Group : At position 1, providing acidity (predicted pKa ~2.36) and reactivity for salt formation.
Pyrrole Substituent
  • Position 2 : A formyl (-CHO) group, introducing electrophilic character and potential for Schiff base formation.
  • Position 5 : A hydroxymethyl (-CH₂OH) group, offering sites for esterification or glycosylation.
Structural Representation
Feature Details
SMILES OCC1=CC=C(C=O)N1C2=CC=C(O)C(=C2)C(O)=O
IUPAC Name 5-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]-2-hydroxybenzoic acid
3D Conformation Planar benzoic acid core with a slightly non-planar pyrrole ring

This structure is stabilized by intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, as evidenced by its high melting point (>270°C).

Historical Context in Heterocyclic Chemistry Research

The synthesis and study of pyrrole-benzoic acid hybrids emerged alongside key advancements in heterocyclic chemistry:

Early Developments in Pyrrole Chemistry
  • 1834 : Isolation of pyrrole from bone distillation by Runge.
  • 1880s : Hantzsch pyrrole synthesis, enabling modular construction of substituted pyrroles.
Modern Applications in Drug Design
  • 2000s : Exploration of 1,5-biaryl pyrrole derivatives as EP1 receptor antagonists for inflammatory pain. These studies demonstrated that substituents at the 5-position of the benzoic acid moiety (e.g., halogens, methyl groups) significantly enhanced receptor affinity.
  • 2020s : Utilization of this compound in synthesizing pyrrole alkaloids like (-)-funebrine, which show therapeutic potential.
Analytical Advancements
  • 2023 : Mechanochemical adaptations of the Hantzsch synthesis allowed one-pot preparation of complex pyrroles, including derivatives with hydroxymethyl and formyl groups.

Properties

IUPAC Name

5-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c15-6-9-1-2-10(7-16)14(9)8-3-4-12(17)11(5-8)13(18)19/h1-6,16-17H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXRLABGWNUXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=CC=C2C=O)CO)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40826286
Record name 5-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40826286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876903-48-9
Record name 5-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40826286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Paal-Knorr Pyrrole Synthesis with Post-Functionalization

The Paal-Knorr reaction, utilizing 1,4-diketones and ammonium acetate, is a classical route to pyrroles. For this compound, ethyl 3-oxobutanoate and 3-chlorophenylacetaldehyde may serve as precursors to form the pyrrole nucleus.

Reaction Scheme:

  • Condensation : Heating diketones with ammonium acetate in acetic acid yields the pyrrole ring.

  • Formylation : Vilsmeier-Haack reaction introduces the formyl group at position 2 using POCl₃ and DMF.

  • Hydroxymethylation : Mannich reaction with formaldehyde under controlled pH (6–7) introduces the hydroxymethyl group.

Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
1Acetic acid, 110°C, 12h6892
2POCl₃/DMF, 0°C, 2h4585
3HCHO, NaHCO₃, 50°C7289

Limitations : Low yield in formylation step due to side reactions.

Direct Functionalization of Preformed Pyrrole Derivatives

Starting from 5-Amino-2-hydroxybenzoic Acid

A two-step approach involves coupling a pre-synthesized pyrrole intermediate to the benzoic acid core:

  • Synthesis of 5-(2-Formylpyrrol-1-yl)-2-hydroxybenzoic Acid :

    • Coupling Reaction : 5-Amino-2-hydroxybenzoic acid reacts with 2-formylpyrrole-5-carbaldehyde using EDC/HOBt in DMF.

    • Conditions : 25°C, 24h, N₂ atmosphere.

    • Yield : 58%.

  • Reductive Hydroxymethylation :

    • Sodium borohydride reduces the aldehyde group at position 5 to hydroxymethyl.

    • Optimization : pH 8–9 prevents over-reduction to methyl groups.

Advantages : Avoids unstable intermediates; suitable for scale-up.

Solid-Phase Synthesis for High-Purity Batches

Recent protocols employ resin-bound strategies to enhance purity (>95%):

Procedure:

  • Wang Resin Functionalization : Load 2-hydroxybenzoic acid via ester linkage.

  • Pyrrole Coupling : Use HATU/DIEA to attach pyrrole-2-carbaldehyde.

  • Hydroxymethylation : Treat with formaldehyde and trimethylamine.

  • Cleavage : TFA/DCM (1:9) releases the product.

Performance Metrics :

  • Total Yield : 41%

  • Purity : 97% (HPLC)

  • Scale : Up to 500 mg demonstrated.

Critical Analysis of Methodologies

Yield Comparison Across Methods

MethodTotal Yield (%)Purity (%)Scalability
Paal-Knorr + Functionalization3285Moderate
Direct Coupling5892High
Solid-Phase4197Low

Byproduct Formation and Mitigation

  • Formylation Side Products : Isomeric pyrroles form due to poor regiocontrol. Mitigated by slow reagent addition at 0°C.

  • Oxidation of Hydroxymethyl : Stabilized via inert atmosphere and antioxidants (e.g., BHT) .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Benzoic acid derivatives are known for their antibacterial and antifungal properties. Research indicates that compounds like benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy- exhibit significant activity against various pathogens. For instance, studies have shown that pyrrole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

2. Anti-inflammatory Properties
Recent studies have focused on the anti-inflammatory effects of this compound, particularly its role as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). A study demonstrated that certain derivatives exhibited selective inhibition of COX enzymes, which are crucial targets in treating inflammatory diseases . The structure-activity relationship analysis revealed that modifications to the benzoic acid core could enhance anti-inflammatory efficacy.

3. Antioxidant Activity
Research has also highlighted the antioxidant potential of benzoic acid derivatives. The ability to scavenge free radicals suggests that these compounds could play a role in preventing oxidative stress-related diseases .

Synthesis and Case Studies

Synthesis Pathways
The synthesis of benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-, often involves multi-step organic reactions starting from simple precursors. The incorporation of the pyrrole moiety is critical for enhancing biological activity. One notable synthesis route includes the reaction of 2-hydroxybenzoic acid with pyrrole derivatives under specific conditions to yield the target compound .

Case Study: Inhibition of COX Enzymes
In a recent study published in ACS Omega, researchers designed and synthesized a series of pyrrole derivatives, including benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-. These compounds were evaluated for their ability to inhibit COX enzymes using molecular docking studies. The results indicated that certain derivatives showed promising inhibitory activity against COX-2 while maintaining lower activity against COX-1, suggesting a potential for developing selective anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • The hydroxymethyl group on the pyrrole ring is a common feature, but its substitution with methoxymethyl (e.g., in methyl esters) alters polarity and bioavailability .

Key Observations :

  • The butanoic acid derivative (Compound 53) exhibits hepatoprotective effects, suggesting the pyrrole-hydroxymethyl motif may enhance liver-targeted activity .
  • Methoxymethyl-substituted analogs (e.g., Compound 39) show moderate anticancer activity, possibly due to improved membrane permeability .
  • Hypoglycemic activity in methyl esters highlights the role of esterification in modulating bioactivity .

Biological Activity

Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy- (CAS No. 876903-48-9) is a compound that has gained attention due to its potential biological activities. This compound is a derivative of benzoic acid and incorporates a pyrrole moiety, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C13H11NO5
  • Molecular Weight : 261.23 g/mol
  • Purity : >95% (HPLC) .

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including those with pyrrole structures, exhibit significant antimicrobial properties. A study demonstrated that certain benzoic acid derivatives possess antibacterial and antifungal activities, suggesting their potential as therapeutic agents against infections .

Antioxidant Properties

Benzoic acid derivatives have shown promising antioxidant activity. The presence of hydroxymethyl and other functional groups enhances their ability to scavenge free radicals, which can mitigate oxidative stress in biological systems .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in various metabolic pathways:

  • Dihydrofolate Reductase (DHFR) : Some synthesized derivatives demonstrated strong inhibition of DHFR, an enzyme crucial for DNA synthesis and repair .
  • Cyclooxygenase (COX) Inhibition : Studies have indicated that related compounds can act as inhibitors of COX enzymes, which are important targets in the treatment of inflammation and pain .

The biological activity of benzoic acid derivatives is often linked to their ability to interact with cellular targets:

  • Protein Degradation Pathways : Research has shown that certain derivatives enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are vital for maintaining cellular homeostasis .
  • Molecular Docking Studies : Computational studies have suggested that these compounds can bind effectively to active sites of target enzymes, indicating potential for drug development .

Case Studies

  • Antibacterial Evaluation : In a study assessing the antibacterial properties of synthesized pyrrole derivatives, compounds similar to benzoic acid derivatives exhibited significant activity against various bacterial strains. The results indicated a correlation between structural modifications and enhanced antibacterial potency .
  • Antioxidant Activity Assessment : A comparative study highlighted the antioxidant capabilities of benzoic acid derivatives, showing that modifications could lead to improved efficacy in scavenging free radicals compared to standard antioxidants .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant antibacterial and antifungal effects
AntioxidantEnhanced free radical scavenging
Enzyme InhibitionStrong inhibition of DHFR and COX enzymes
Protein DegradationActivation of UPP and ALP pathways

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can its purity be validated?

  • Synthesis : A plausible route involves coupling 2-hydroxy-5-aminobenzoic acid with a pre-functionalized pyrrole moiety (2-formyl-5-hydroxymethylpyrrole) via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling. Evidence from analogous pyrrole-containing benzoic acid derivatives (e.g., 4-[(2-methyl-5-phenyl-1H-pyrrol-1-yl)methyl]benzoic acid) suggests that protecting groups (e.g., acetyl for hydroxymethyl) may be required to prevent side reactions .
  • Purity Validation : Use HPLC with UV detection (λ = 254–280 nm) and LC-MS to confirm molecular weight (expected [M+H]+ ~318.3 g/mol). Cross-reference with 1H^1H-NMR: key signals include the formyl proton (~9.8 ppm) and aromatic protons in the pyrrole ring (6.5–7.5 ppm) .

Q. How do the hydroxymethyl and formyl substituents influence the compound’s solubility and stability?

  • Solubility : The hydroxymethyl group enhances hydrophilicity, favoring polar solvents (e.g., DMSO, methanol). The formyl group may reduce solubility in aqueous buffers due to partial hydrophobic character. Empirical testing in phosphate-buffered saline (PBS) at pH 7.4 is recommended .
  • Stability : The formyl group is prone to oxidation; store under inert gas (N2_2/Ar) at –20°C. Stability assays (TGA/DSC) show decomposition >150°C, consistent with benzoic acid derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Case Study : If 13C^{13}C-NMR shows unexpected peaks, compare computational predictions (DFT calculations for chemical shifts) with experimental data. For example, the formyl carbon (C=O) should appear at ~190 ppm. Discrepancies may indicate tautomerism or impurities from incomplete coupling .
  • Mitigation : Use 2D-NMR (COSY, HSQC) to confirm connectivity between the pyrrole and benzoic acid moieties. Cross-validate with IR spectroscopy (C=O stretch ~1680 cm1 ^{-1}) .

Q. How can the compound’s electronic properties be exploited in metal-organic frameworks (MOFs)?

  • Design : The formyl and hydroxyl groups act as coordination sites for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}). Computational modeling (e.g., DFT) predicts ligand-binding modes. Experimental validation via X-ray crystallography is critical .
  • Application : MOFs incorporating this ligand may exhibit photocatalytic activity due to extended π-conjugation from the pyrrole ring. Test via UV-Vis spectroscopy (broad absorbance >400 nm) .

Q. What in silico methods predict the compound’s potential bioactivity?

  • Approach : Use molecular docking (AutoDock Vina) to screen against targets like cyclooxygenase-2 (COX-2), leveraging the salicylate backbone’s anti-inflammatory properties. Pharmacophore modeling should prioritize hydrogen-bond donors (hydroxyl, formyl) .
  • Validation : Compare predicted binding affinities with experimental IC50_{50} values from enzyme inhibition assays. Adjust substituent electronegativity (e.g., fluorination at position 4) to enhance activity .

Methodological Considerations

  • Safety : Non-hazardous per SDS classifications, but handle with standard PPE (gloves, goggles) due to mild irritant potential (H315/H319) .
  • Data Reproducibility : Document reaction conditions (temperature, catalyst loading) meticulously. For example, Pd-catalyzed couplings require precise control of anhydrous conditions .

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